Cas no 870837-70-0 (4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde)

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde structure
870837-70-0 structure
Nombre del producto:4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
Número CAS:870837-70-0
MF:C11H10N2O2
Megavatios:202.209302425385
MDL:MFCD13180653
CID:832230

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 4-(1H-imidazol-1-yl)-3-methoxy-Benzaldehyde
    • 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
    • Benzaldehyde, 4-(1H-imidazol-1-yl)-3-methoxy-
    • AK169985
    • BFARODQVUOAKSJ-UHFFFAOYSA-N
    • 4-imidazol-1-yl-3-methoxybenzaldehyde
    • 4-Imidazol-1-yl-3-methoxy-benzaldehyde
    • 4-(1H-imidazol-1-yl) -3-methoxybenzaldehyde
    • Benzaldehyde,4-(1H-imidazol-1-yl)-3-methoxy-
    • 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde (ACI)
    • MDL: MFCD13180653
    • Renchi: 1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3
    • Clave inchi: BFARODQVUOAKSJ-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=C(OC)C(N2C=CN=C2)=CC=1

Atributos calculados

  • Calidad precisa: 202.07400
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 223
  • Superficie del Polo topológico: 44.1

Propiedades experimentales

  • PSA: 44.12000
  • Logp: 1.69340

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A344451-100mg
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 97%
100mg
$37.0 2024-04-16
Ambeed
A344451-250mg
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 97%
250mg
$59.0 2024-04-16
abcr
AB442811-250 mg
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde; .
870837-70-0
250MG
€123.70 2022-06-10
Alichem
A019064664-250mg
4-(1H-iMidazol-1-yl)-3-Methoxybenzaldehyde
870837-70-0 97%
250mg
$165.46 2023-08-31
Chemenu
CM255456-1g
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 95+%
1g
$407 2021-08-04
eNovation Chemicals LLC
D750938-1g
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 97%
1g
$235 2023-09-01
A2B Chem LLC
AI58201-50mg
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 97%
50mg
$57.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3750-250mg
4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 95%
250mg
¥383.0 2024-04-16
abcr
AB442811-1g
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde; .
870837-70-0
1g
€341.10 2025-02-21
A2B Chem LLC
AI58201-1g
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
870837-70-0 97%
1g
$141.00 2024-04-19

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  5 h, -60 °C
Referencia
Synthesis and preliminary evaluation of curcumin analogues as cytotoxic agents
Zhang, Qin; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 1010-1014

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 - 18 h, rt
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  5 h, -60 °C
Referencia
Synthesis and preliminary evaluation of curcumin analogues as cytotoxic agents
Zhang, Qin; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 1010-1014

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: 2,2,2-Trifluoroethanol ,  1,2-Dichloroethane ;  24 h, 33 °C
Referencia
Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis
Tay, Nicholas E. S.; et al, Journal of the American Chemical Society, 2017, 139(45), 16100-16104

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide Solvents: Water ;  1.5 h, -5 °C
2.1 Reagents: Tripotassium phosphate Catalysts: trans-1,2-Diaminocyclohexane ,  Cuprous iodide Solvents: Dimethylformamide ;  13 - 24 h, 100 - 110 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 - 18 h, rt
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  5 h, -60 °C
Referencia
Synthesis and preliminary evaluation of curcumin analogues as cytotoxic agents
Zhang, Qin; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 1010-1014

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: trans-1,2-Diaminocyclohexane ,  Cuprous iodide Solvents: Dimethylformamide ;  13 - 24 h, 100 - 110 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 - 18 h, rt
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  5 h, -60 °C
Referencia
Synthesis and preliminary evaluation of curcumin analogues as cytotoxic agents
Zhang, Qin; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 1010-1014

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Raw materials

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Preparation Products

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:870837-70-0)4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
A862865
Pureza:99%
Cantidad:1g
Precio ($):174.0